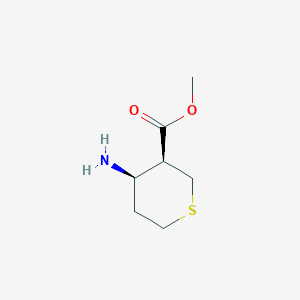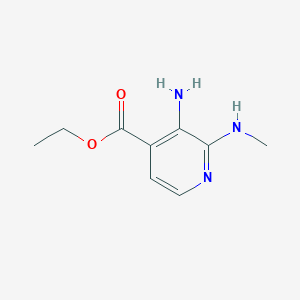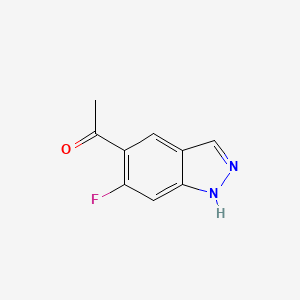
1-(6-fluoro-1H-indazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-1H-indazol-5-yl)ethanone is a chemical compound belonging to the indazole family, characterized by a fluorine atom at the 6th position of the indazole ring and an ethanone group at the 5th position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1H-indazol-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindazole.
Acylation Reaction: The 6-fluoroindazole undergoes an acylation reaction with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoro-1H-indazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 1-(6-fluoro-1H-indazol-5-yl)carboxylic acid.
Reduction: Formation of 1-(6-fluoro-1H-indazol-5-yl)ethanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Fluoro-1H-indazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.
Biological Studies: Researchers use the compound to study enzyme inhibition, receptor binding, and cellular signaling pathways. Its fluorine atom enhances its binding affinity and selectivity towards specific biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-fluoro-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity, allowing it to inhibit enzyme activity or modulate receptor function. The compound can interfere with cellular signaling pathways, leading to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
Comparison with Similar Compounds
1-(6-Bromo-1H-indazol-5-yl)ethanone: Similar structure with a bromine atom instead of fluorine.
1-(6-Chloro-1H-indazol-5-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
1-(6-Methyl-1H-indazol-5-yl)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(6-Fluoro-1H-indazol-5-yl)ethanone is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity towards biological targets. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(6-fluoro-1H-indazol-5-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)7-2-6-4-11-12-9(6)3-8(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
CPTRBPKIRUXDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
![Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetate](/img/structure/B13007533.png)
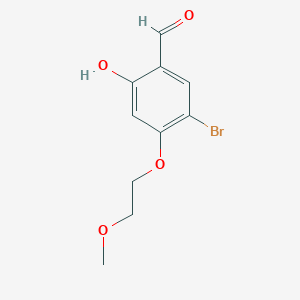
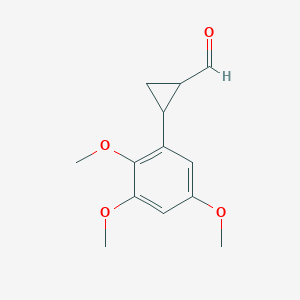
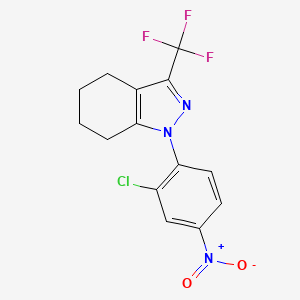

![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)
![3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13007567.png)

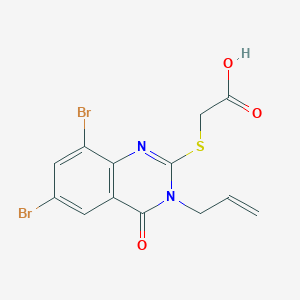
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
